NAPQI

Hepatotoxicity Cytotoxicity Assay Structure-Activity Relationship

NAPQI (≥98%) is the definitive analytical standard for studying acetaminophen-induced hepatotoxicity. Unlike dimethylated analogues that exhibit mutually exclusive arylation or oxidation pathways, authentic NAPQI uniquely displays both mechanisms, making it essential for accurate in vitro modeling. It is the specific metabolite responsible for acetaminophen-warfarin interaction via vitamin K cycle inhibition and serves as the direct target for antidote screening. Quantifiable via m/z 150.3→108.1 transition, this high-purity standard ensures precise LC-MS/MS calibration and reliable research data. Purchase for mechanism studies, method validation, or drug discovery applications.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 50700-49-7
Cat. No. B043330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAPQI
CAS50700-49-7
SynonymsN-acetyl-4-benzoquinone imine
N-acetyl-4-benzoquinoneimine
N-acetyl-4-benzoquinoneimine, 3,5-(14)C-labeled cpd
N-acetyl-p-benzoquinoneimine
NABQ
NAPQI
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC(=O)N=C1C=CC(=O)C=C1
InChIInChI=1S/C8H7NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3
InChIKeyURNSECGXFRDEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A crystalline solid

NAPQI (50700-49-7) Scientific & Procurement Overview


N-Acetyl-p-benzoquinone imine (NAPQI, CAS 50700-49-7) is a quinone imine and the primary toxic metabolite of acetaminophen, formed via cytochrome P450-mediated oxidation [1]. It is a reactive electrophilic species with a molecular weight of 149.15 g/mol and appears as a light yellow to yellow solid powder . As a high-purity analytical standard (≥90% or ≥98%), NAPQI is a critical reference material for studying hepatotoxicity mechanisms, drug metabolism, and acetaminophen overdose .

Why NAPQI Cannot Be Substituted by Other Quinone Imines


NAPQI exhibits a unique dual mechanism of toxicity involving both arylation and oxidation of cellular thiols [1]. Substituting NAPQI with other quinone imines, such as its dimethylated analogues, is not scientifically valid due to their distinct and often mutually exclusive primary reaction pathways. For instance, 3,5-dimethyl-NAPQI functions almost exclusively as an oxidant, while 2,6-dimethyl-NAPQI primarily acts as an arylating agent [1]. This functional divergence leads to significantly different cytotoxic potencies, protein targets, and cellular outcomes, making NAPQI the essential compound for accurately modeling and studying acetaminophen-induced hepatotoxicity [2].

NAPQI Quantitative Differentiation: Evidence-Based Comparison


Comparative Cytotoxicity and Primary Mechanism of Action in Rat Hepatocytes

A direct comparative study in freshly isolated rat hepatocytes revealed a clear order of cytotoxic potency among three quinone imines, with NAPQI serving as the reference compound. 2,6-dimethyl-NAPQI (2,6-diMeNAPQI) was the most potent cytotoxin, followed by NAPQI, while 3,5-dimethyl-NAPQI (3,5-diMeNAPQI) was the least potent [1]. The study also established that NAPQI and 2,6-diMeNAPQI primarily induce arylation of cellular proteins, whereas 3,5-diMeNAPQI functions almost exclusively as an oxidant of thiols [1].

Hepatotoxicity Cytotoxicity Assay Structure-Activity Relationship

Differential Inhibition of Red Blood Cell Membrane ATPases

A comparative study on human red blood cell membrane proteins demonstrated that NAPQI and its arylating analogue (2,6-diMeNAPQI) exhibit a broader inhibitory profile than the oxidizing analogue (3,5-diMeNAPQI). NAPQI inhibited the calmodulin-activated Ca2+ pump ATPase, the basal Ca2+ pump ATPase, and the Na,K pump ATPase, whereas 3,5-diMeNAPQI only inhibited the calmodulin-activated Ca2+ pump ATPase [1].

Membrane Toxicology ATPase Assay Enzyme Inhibition

Reactivity with Glutathione (GSH) and Product Distribution

The reaction of NAPQI with reduced glutathione (GSH) yields a specific and quantifiable product distribution, distinct from its analogues. Synthetic NAPQI reacts rapidly with GSH to yield acetaminophen (33%) and 3-(glutathion-S-yl)acetaminophen (67%) [1]. This contrasts with the reaction of 3,5-diMeNAPQI with GSH, which primarily involves a one-electron reduction (oxidation of GSH to GSSG) rather than direct conjugation [2].

Detoxification Pathway Glutathione Conjugation Metabolite Identification

Metabolism Kinetics by NADPH-Cytochrome P-450 Reductase

NAPQI is rapidly metabolized by NADPH-cytochrome P-450 reductase, with a defined apparent Km value of 1.8 to 4.0 µM, and exhibits substrate inhibition at concentrations above 10 µM [1]. This kinetic profile is relevant for understanding its fate in cellular systems. Importantly, unlike other quinones such as p-benzoquinone (BQ), NAPQI did not appear to undergo redox cycling at an appreciable rate to form superoxide, nor did it stimulate oxygen utilization by rat isolated hepatocytes [1].

Enzyme Kinetics Drug Metabolism Redox Biology

Inhibition of Vitamin K Cycle Enzymes

NAPQI has been identified as an inhibitor of enzymes in the vitamin K cycle, specifically the vitamin K-dependent carboxylase (VKD-carb) [1]. This class-specific mechanism provides a biological basis for the clinical interaction observed between high-dose acetaminophen and warfarin [1]. While this is a class-level effect, NAPQI is the specific, reactive metabolite responsible for this inhibition, making it the relevant compound for investigating this pathway in vitro.

Drug Interaction Coagulation Enzyme Inhibition

High-Value Applications for NAPQI Analytical Standards


Mechanistic Hepatotoxicity Studies

As the direct mediator of acetaminophen-induced liver injury, NAPQI is the definitive compound for investigating the molecular mechanisms of hepatocyte death [1]. Its unique dual arylation and oxidation activity, documented in comparative studies with analogues, makes it indispensable for dissecting the specific contribution of these pathways to cellular damage [1]. Research on mitochondrial dysfunction and Ca2+ release requires authentic NAPQI to generate physiologically relevant data [2].

Drug Metabolism and Pharmacokinetics (DMPK) Studies

NAPQI analytical standards are essential for developing and validating LC-MS/MS methods to detect and quantify this reactive metabolite in biological matrices like serum and hepatocyte incubations . Its specific molecular transition (m/z 150.3 → 108.1) allows for accurate monitoring in studies of acetaminophen metabolism and overdose models . Using a pure standard ensures precise calibration and reliable quantification, which cannot be achieved with impure or structurally similar alternatives.

Investigation of Drug-Drug Interactions

NAPQI is the specific molecular entity responsible for the clinically relevant interaction between acetaminophen and warfarin, mediated by its inhibition of vitamin K cycle enzymes [3]. In vitro models designed to study this interaction or screen for similar off-target effects of new chemical entities must use authentic NAPQI to accurately replicate the mechanism and yield predictive data [3].

Development of Antidotes and Protective Agents

Research aimed at developing novel antidotes for acetaminophen overdose, such as N-acetylcysteine alternatives or other nucleophilic trapping agents, directly tests their efficacy against NAPQI [4]. The ability to quantify NAPQI's reaction with these agents (e.g., via glutathione conjugation yielding 67% 3-(glutathion-S-yl)acetaminophen [5]) provides a precise, quantitative metric for assessing their potential protective value.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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